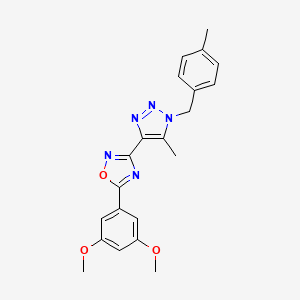
5-(3,5-二甲氧基苯基)-3-(5-甲基-1-(4-甲基苄基)-1H-1,2,3-三唑-4-基)-1,2,4-恶二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality 5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 抗癌潜力: 研究人员已经研究了该化合物作为抗癌药物的潜力。 其独特的化学结构可能干扰癌细胞的生长或转移 .
- 抗菌特性: 该化合物的恶二唑部分可用于开发新型抗菌药物。 研究其对细菌菌株的活性至关重要 .
- 有机半导体: 三唑和恶二唑成分使其具有富电子性质。 科学家正在探索其在有机场效应晶体管 (OFET) 和有机光伏 (OPV) 中的应用 .
- 发光材料: 该化合物的π共轭体系表明其在有机发光二极管 (OLED) 中作为发光材料的潜力 .
- 荧光特性: 研究人员已经研究了其荧光行为。 它可以用作生物成像或传感应用的荧光探针 .
- 配体设计: 三唑和恶二唑部分可以与金属离子配位。 科学家正在探索其在设计用于催化或传感的金属配合物中的应用 .
- 点击反应: 三唑环易于进行点击化学。 研究人员将其用于生物偶联、标记和药物递送应用 .
- 传感器与检测: 该化合物的独特结构可能使特定分析物的选择性检测成为可能。 研究人员正在研究其在化学传感器和环境监测中的应用 .
药物化学与药物开发
材料科学与有机电子学
光物理学与荧光探针
配位化学与金属配合物
生物偶联与点击化学
环境化学与分析方法
生物活性
The compound 5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS Number: 1251683-74-5) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
The molecular formula of the compound is C21H21N5O3 with a molecular weight of 391.4 g/mol. The structure includes a 1,2,4-oxadiazole ring fused with a triazole moiety, which is often associated with various pharmacological effects.
| Property | Value |
|---|---|
| CAS Number | 1251683-74-5 |
| Molecular Formula | C21H21N5O3 |
| Molecular Weight | 391.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Research indicates that compounds containing the oxadiazole and triazole units exhibit significant anticancer properties . A study highlighted that derivatives of 1,2,4-oxadiazoles show activity against various cancer cell lines, including breast and colon cancer cells. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against multiple cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives is well-documented. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli , demonstrating moderate to strong antimicrobial activity .
The biological mechanisms underlying the activity of oxadiazole derivatives often involve the inhibition of specific enzymes or pathways. For instance:
- Histone Deacetylases (HDACs) : Some oxadiazole derivatives have been shown to inhibit HDACs, which play crucial roles in cancer progression .
- Carbonic Anhydrase (CA) : Inhibition of CA has implications in various diseases including glaucoma and epilepsy .
Study 1: Anticancer Efficacy
In a study published in PubMed Central, researchers synthesized several oxadiazole derivatives and evaluated their anticancer efficacy. The most potent derivative exhibited an IC50 value lower than 10 µM against several cancer cell lines. This compound was further modified to enhance its activity, leading to the development of new analogs with improved efficacy .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of oxadiazole derivatives against clinical isolates. The study utilized the disc diffusion method to evaluate antibacterial activity against Candida albicans and Aspergillus niger , showing promising results with significant zones of inhibition for several tested compounds .
属性
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-[5-methyl-1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13-5-7-15(8-6-13)12-26-14(2)19(23-25-26)20-22-21(29-24-20)16-9-17(27-3)11-18(10-16)28-4/h5-11H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANXGRSUQJIZEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














